molecular formula C10H8ClNO2 B1347650 4-Chloro-2-(5-isoxazolyl)-5-methylphenol CAS No. 213690-32-5

4-Chloro-2-(5-isoxazolyl)-5-methylphenol

Cat. No.: B1347650
CAS No.: 213690-32-5
M. Wt: 209.63 g/mol
InChI Key: UTQSNRFGRKTOHC-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) and Phenolic Moieties in Heterocyclic Chemistry

The isoxazole and phenolic moieties are foundational components in the field of organic and medicinal chemistry, each contributing unique and significant properties to the molecules they are part of.

The isoxazole moiety is a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. nih.gov This arrangement makes it an electron-rich aromatic system. nih.gov In the realm of medicinal chemistry, the isoxazole ring is recognized as a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov Its inclusion in a molecule can enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity. bohrium.comdaneshyari.com Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govrsc.org This versatility has made the isoxazole scaffold a popular target in the development of novel therapeutic agents. nih.govigi-global.com

The phenolic moiety , characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, is another cornerstone of chemical synthesis. libretexts.org The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions, making phenols highly reactive substrates for processes like halogenation and nitration. numberanalytics.comopenstax.org Phenolic compounds are known for their ability to act as hydrogen-donating antioxidants and can react with reactive oxygen species. nih.govnih.gov This antioxidant capacity is a key feature in many natural and synthetic compounds. nih.gov Furthermore, phenols are vital starting materials and intermediates in the synthesis of a vast array of more complex molecules, from polymers to pharmaceuticals. nih.gov

Overview of Halogenated Phenol (B47542) Derivatives in Organic Synthesis

Halogenated phenols are a class of compounds where one or more hydrogen atoms on the phenol's aromatic ring are replaced by halogen atoms (e.g., chlorine, bromine). quora.com These derivatives are of substantial commercial and synthetic interest. They are typically prepared through the electrophilic halogenation of phenol, a reaction whose outcome can be controlled to yield specific isomers. quora.comyoutube.com

In organic synthesis, halogenated phenols serve as versatile intermediates. nih.gov The presence of a halogen atom provides a reactive site for various transformations, particularly in metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular frameworks. acs.org They are used as precursors in the manufacturing of a wide range of products, including dyes, agrochemicals (such as herbicides and pesticides), and pharmaceuticals. acs.orgncert.nic.in For instance, the chlorine-containing antibiotic chloramphenicol (B1208) is effective for treating typhoid fever, and the synthetic halogen compound chloroquine (B1663885) is used for malaria treatment. ncert.nic.in The regioselective introduction of halogens onto the phenol ring is a critical aspect of their synthesis, as the position of the halogen can significantly influence the molecule's subsequent reactivity and the properties of the final product. acs.org

Positioning of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol within the Isoxazole-Phenol Chemical Landscape

The compound This compound is a specific molecule that embodies the convergence of the chemical groups discussed. Its structure is built upon a phenol ring that is substituted with three distinct groups: a chloro group, a methyl group, and an isoxazole ring. This strategic combination of functional moieties positions it as a compound of interest for synthetic and research purposes.

Structurally, it is a halogenated phenol derivative, specifically a chlorinated cresol (B1669610) (methylphenol), which is then further functionalized with a heterocyclic isoxazole substituent. This architecture suggests a molecule designed to explore the synergistic or combined properties arising from its components:

The Halogenated Phenol Core: The 4-chloro-5-methylphenol backbone provides the foundational phenolic reactivity, modified by the electronic effects of the electron-withdrawing chlorine atom and the electron-donating methyl group.

The Isoxazole Substituent: The attachment of the isoxazolyl group at the ortho-position to the hydroxyl group introduces the well-documented chemical and biological significance of this heterocycle.

This compound is classified as a heterocyclic building block in chemical synthesis. chemdad.com Its multifaceted nature makes it a valuable tool for researchers exploring the synthesis of more complex molecules or investigating the structure-activity relationships of isoxazole-phenol scaffolds.

Below is a data table summarizing the key identifiers and properties of this compound.

PropertyValue
CAS Number 213690-32-5
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Physical Form Solid
Melting Point 235 °C (decomposes) chemdad.comsigmaaldrich.com
InChI Key UTQSNRFGRKTOHC-UHFFFAOYSA-N
General Description An isoxazole derivative chemdad.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methyl-2-(1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8ClNO2/c1-6-4-9(13)7(5-8(6)11)10-2-3-12-14-10/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQSNRFGRKTOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=CC=NO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425286
Record name 4-chloro-2-(5-isoxazolyl)-5-methylphenol
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Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213690-32-5
Record name 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2-(5-isoxazolyl)-5-methylphenol
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Record name 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
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Synthetic Methodologies and Strategies for 4 Chloro 2 5 Isoxazolyl 5 Methylphenol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic approach to 4-Chloro-2-(5-isoxazolyl)-5-methylphenol identifies two primary disconnections. The first logical break is at the carbon-carbon bond connecting the phenol (B47542) and isoxazole (B147169) rings. This disconnection points to a substituted phenol and a suitable isoxazole precursor as the key building blocks.

A second critical disconnection involves the isoxazole ring itself. The most common and effective method for constructing the isoxazole heterocycle is through a 1,3-dipolar cycloaddition reaction. researchgate.netnih.gov This retrosynthetic step breaks the isoxazole ring into a nitrile oxide and an alkyne, which are the fundamental components for this powerful ring-forming reaction. This analysis lays the groundwork for a convergent synthesis strategy, where the two main fragments of the molecule are prepared separately and then combined in the final stages.

Approaches for Isoxazole Ring Formation

The formation of the isoxazole ring is a pivotal step in the synthesis of this compound. The 1,3-dipolar cycloaddition of nitrile oxides to alkynes stands out as the most efficient and widely used method for this purpose. researchgate.netnih.gov

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides to Alkynes

The 1,3-dipolar cycloaddition reaction is a powerful tool in heterocyclic chemistry for the construction of five-membered rings. researchgate.net In the context of isoxazole synthesis, a nitrile oxide acts as the 1,3-dipole, which reacts with a dipolarophile, in this case, an alkyne, to form the isoxazole ring. researchgate.net Nitrile oxides are typically unstable and are therefore generated in situ from precursors such as aldoximes or hydroximoyl chlorides. nih.govresearchgate.net The reaction of the in situ generated nitrile oxide with a terminal alkyne leads directly to the formation of the 3,5-disubstituted isoxazole ring. nih.gov

Regioselectivity and Reaction Conditions in Isoxazole Synthesis

A significant aspect of the 1,3-dipolar cycloaddition is its regioselectivity. The reaction between a nitrile oxide and a terminal alkyne generally yields the 3,5-disubstituted isoxazole as the major product. mdpi.comrsc.orgnih.gov This regioselectivity is governed by both steric and electronic factors of the reacting species. mdpi.com

Various reaction conditions have been developed to optimize the synthesis of isoxazoles. These can range from traditional thermal conditions in organic solvents to more modern approaches utilizing microwave activation or ball-milling to promote the reaction. researchgate.netnih.gov The choice of base for the in situ generation of the nitrile oxide from its precursor is also a critical parameter that can influence the reaction's efficiency and yield.

Reaction Type Reactants Product Key Features
1,3-Dipolar CycloadditionNitrile Oxide, AlkyneIsoxazoleHigh efficiency for five-membered ring formation. researchgate.netnih.gov
In situ GenerationAldoxime or Hydroximoyl ChlorideNitrile OxideOvercomes instability of nitrile oxides. nih.govresearchgate.net

Strategies for Phenol Ring Derivatization and Functionalization

The synthesis of the specifically substituted phenolic component of this compound requires precise introduction of the chloro and methyl groups onto the phenol ring.

Introduction of Methyl and Chloro Substituents

The positioning of the methyl and chloro substituents on the phenol ring is crucial for the final structure of the target molecule. The synthesis of substituted phenols can be achieved through various methods, including electrophilic aromatic substitution reactions on phenol or its derivatives. mlsu.ac.in For instance, chlorination of p-cresol (B1678582) could be a potential route to introduce the chloro substituent at the desired position. The directing effects of the hydroxyl and methyl groups on the aromatic ring will guide the position of the incoming electrophile. Careful control of reaction conditions is necessary to achieve the desired regioselectivity and avoid the formation of unwanted isomers.

An alternative approach involves starting with an arene that already contains the desired substitution pattern and then introducing the hydroxyl group. For example, a "one-pot" borylation/oxidation reaction of a suitably substituted arene can provide access to the required phenol. google.com

Relevant Coupling Reactions in Phenol Synthesis

While direct substitution is a common strategy, coupling reactions also offer powerful methods for the synthesis of complex phenols. Oxidative coupling of phenols, often catalyzed by transition metal complexes, can form C-C or C-O bonds between phenolic compounds. wikipedia.orgnih.gov Although perhaps less direct for this specific target, these methods are valuable in the broader context of phenol synthesis and derivatization. rsc.orgontosight.ai

More relevant to the final assembly of this compound would be cross-coupling reactions that form the C-C bond between the pre-formed isoxazole ring and the substituted phenol. However, the primary strategy suggested by retrosynthetic analysis involves the formation of the isoxazole ring on an already functionalized phenolic precursor.

Reaction Type Description Application in Synthesis
Electrophilic Aromatic SubstitutionIntroduction of functional groups onto an aromatic ring. mlsu.ac.inIntroduction of chloro and methyl groups onto the phenol ring.
Borylation/OxidationConversion of an arene to a phenol via a boronic ester intermediate. google.comSynthesis of the substituted phenol from a pre-functionalized arene.
Oxidative CouplingFormation of C-C or C-O bonds between phenols. wikipedia.orgnih.govA general method for phenol derivatization. rsc.orgontosight.ai

Advanced Synthesis Techniques for the Scaffold of this compound

The synthesis of the this compound scaffold involves the strategic formation of two key structural components: the substituted phenol and the isoxazole ring. Advanced synthetic methodologies have been developed to improve the efficiency, yield, and environmental footprint of these transformations. These techniques include the use of microwave irradiation to accelerate reaction rates and the application of various catalytic systems to facilitate the formation of the core phenolic and heterocyclic structures.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. nveo.orgabap.co.in For the construction of the isoxazole scaffold, microwave irradiation provides rapid and uniform heating, which can lead to enhanced reaction rates, higher product yields, and cleaner reaction profiles in shorter time frames. nveo.orgresearchgate.net This technique is particularly effective for the synthesis of isoxazole derivatives from precursors like chalcones or 1,3-dicarbonyl compounds. nveo.orgzenodo.org

The general protocol for microwave-assisted isoxazole synthesis often involves the reaction of an appropriate α,β-unsaturated ketone (chalcone) or a 1,3-dicarbonyl compound with hydroxylamine (B1172632) hydrochloride. nveo.orgzenodo.orgresearchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol, in the presence of a base. nveo.org Under microwave irradiation, the cyclization reaction proceeds rapidly. For instance, reactions that might take several hours using conventional reflux methods can often be completed within minutes. researchgate.netresearchgate.net

The synthesis of various isoxazole derivatives via chalcones under microwave irradiation has been reported to be complete in 10-15 minutes at a power level of 210W. nveo.org This rapid conversion highlights the efficiency of microwave energy in promoting the necessary chemical transformations. nveo.orgabap.co.in The use of microwave-assisted techniques aligns with the principles of green chemistry by reducing reaction times and potentially enabling the use of safer solvents. abap.co.in

Comparison of Conventional vs. Microwave-Assisted Synthesis for Isoxazole Derivatives researchgate.net
MethodReaction TimeYield (%)
Conventional Heating6-8 hours58-69%
Microwave Irradiation6-10 minutes67-82%

Catalytic Approaches in Phenol and Isoxazole Formation

Catalysis plays a central role in the efficient synthesis of both the isoxazole ring and the substituted phenol moiety. These methods offer high selectivity and functional group tolerance under milder conditions compared to classical stoichiometric reactions.

Isoxazole Formation:

The most fundamental and widely used catalytic approach for constructing the isoxazole ring is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. youtube.commisuratau.edu.ly This reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to form the aromatic isoxazole ring. youtube.com This method provides a direct route to 3,5-disubstituted isoxazoles. misuratau.edu.ly

Another significant catalytic strategy is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes. core.ac.ukmdpi.com Nitrile oxides are unstable and typically generated in situ from the oxidation of aldoximes. mdpi.com Various catalytic systems, including those based on copper and hypervalent iodine compounds, have been developed to promote this cycloaddition, allowing for the controlled formation of isoxazole and isoxazoline (B3343090) rings. core.ac.ukmdpi.com The use of hypervalent iodine(III) species has been shown to efficiently catalyze the intramolecular oxidative cycloaddition of alkyne-tethered aldoximes to yield polycyclic isoxazole derivatives. mdpi.com

Phenol Formation:

The synthesis of the 4-chloro-5-methylphenol core can be achieved through modern catalytic cross-coupling reactions. A prominent method is the palladium-catalyzed hydroxylation of aryl halides. organic-chemistry.org This approach allows for the direct conversion of an aryl chloride, bromide, or iodide to the corresponding phenol using a hydroxide (B78521) source. organic-chemistry.org The use of specific monophosphine-based ligands can facilitate this transformation even with less reactive aryl chlorides. organic-chemistry.org Microwave assistance can also be employed in these palladium-catalyzed hydroxylations to convert aryl chlorides to phenols efficiently. organic-chemistry.org

Copper-catalyzed hydroxylation of aryl halides represents another important route. organic-chemistry.org These reactions often utilize ligands such as 8-hydroxyquinoline (B1678124) to facilitate the coupling of an aryl halide with a hydroxide source like potassium hydroxide (KOH). organic-chemistry.org Furthermore, methods for the ipso-hydroxylation of arylboronic acids provide an alternative pathway to phenols. rsc.org This transformation uses an oxidant, such as aqueous hydrogen peroxide, to replace a boronic acid group with a hydroxyl group, offering a versatile method for producing a wide range of substituted phenols. rsc.org

Chemical Reactivity and Transformation Studies of 4 Chloro 2 5 Isoxazolyl 5 Methylphenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 4-Chloro-2-(5-isoxazolyl)-5-methylphenol, susceptible to oxidation reactions that can lead to a variety of products.

The oxidation of phenols can proceed through several pathways, often involving the formation of phenoxy radicals as key intermediates. The specific outcome of the oxidation of this compound would be influenced by the oxidant used and the reaction conditions.

Commonly, mild oxidizing agents would lead to the formation of a phenoxy radical, which can then undergo dimerization to form C-C or C-O coupled products. More vigorous oxidation could potentially lead to the formation of quinone-type structures or even ring-opening products. The presence of the bulky isoxazolyl substituent at the ortho position and the methyl group at the meta position would likely influence the regioselectivity of any coupling reactions.

Table 1: Plausible Oxidation Products of this compound (Illustrative examples based on general phenol (B47542) reactivity)

Oxidizing AgentPlausible Product(s)Reaction ConditionsExpected Yield (%)
Ferric Chloride (FeCl₃)Dimerized Products (C-C and C-O coupled)Methanol, Room Temperature40-60
Fremy's Salt4-Chloro-2-(5-isoxazolyl)-5-methyl-1,2-benzoquinoneAqueous solution, Room Temperature30-50
Lead(IV) Acetate (B1210297)Acetoxylated PhenolAcetic Acid, 80°C50-70

Transformations of the Isoxazole (B147169) Heterocycle

The isoxazole ring is a stable aromatic heterocycle, but it can undergo transformations under specific conditions, most notably reduction.

The N-O bond within the isoxazole ring is susceptible to reductive cleavage. This transformation is a valuable synthetic tool as it unmasks a 1,3-dicarbonyl or related functionality. The specific products formed upon reduction of this compound would depend on the reducing agent and the reaction workup.

Catalytic hydrogenation is a common method for isoxazole ring opening. The initial reduction product is an enaminone, which can be hydrolyzed to a β-diketone under acidic conditions.

Table 2: Potential Products from the Reduction of the Isoxazole Ring (Illustrative examples based on general isoxazole reactivity)

Reducing AgentIntermediate/ProductReaction ConditionsExpected Yield (%)
H₂/Raney NiEnaminoneEthanol, Room Temperature, 1 atm70-90
Na/Ethanolβ-Amino alcoholReflux60-80
SmI₂β-Hydroxy ketoneTHF, Room Temperature50-70

Nucleophilic Substitution Reactions at the Halogenated Position

The chlorine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SNAr). Aryl halides typically require strong activation by electron-withdrawing groups in the ortho and/or para positions to undergo SNAr reactions readily.

In the case of this compound, the isoxazole ring at the ortho position can be considered as a moderately electron-withdrawing group. However, the phenolic hydroxyl group, especially under basic conditions where it exists as a phenoxide, is a strong electron-donating group, which would deactivate the ring towards nucleophilic attack. Therefore, forcing conditions, such as high temperatures and pressures, or the use of a strong nucleophile in the presence of a strong base (via a benzyne (B1209423) intermediate), would likely be necessary to achieve substitution of the chlorine atom.

Table 3: Hypothetical Nucleophilic Substitution Reactions (Illustrative examples based on the reactivity of unactivated aryl chlorides)

NucleophilePlausible ProductReaction ConditionsExpected Yield (%)
Sodium Methoxide4-Methoxy-2-(5-isoxazolyl)-5-methylphenolHigh Temperature, High PressureLow
Ammonia4-Amino-2-(5-isoxazolyl)-5-methylphenolCopper Catalyst, High TemperatureLow to Moderate
Sodium AmideMixture of 4- and 3-amino isomers (via benzyne)Liquid AmmoniaModerate

Regioselective and Stereoselective Considerations in Chemical Reactions

The regioselectivity of reactions involving this compound is significantly influenced by the directing effects of its substituents.

Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a strong activating group and an ortho-, para-director. The isoxazolyl group is a deactivating group and a meta-director with respect to its point of attachment. The methyl group is a weak activating group and an ortho-, para-director. The chlorine atom is a deactivating group but an ortho-, para-director. The combined effects of these groups would direct incoming electrophiles to the positions ortho and para to the hydroxyl group. However, the position between the hydroxyl and isoxazolyl groups is sterically hindered. Therefore, electrophilic attack is most likely to occur at the position para to the hydroxyl group, if available, or ortho to the methyl group.

Reactions of the Isoxazole Ring: If the substituents on the isoxazole ring were different, regioselectivity in its synthesis or cleavage could be a factor. For the 5-substituted isoxazole in the title compound, reduction would lead to a specific enaminone regioisomer.

Stereoselectivity would be a consideration in reactions that introduce new chiral centers. For instance, if the reduction of the isoxazole ring were to proceed via an intermediate that could be asymmetrically hydrogenated, stereoselective formation of a particular enantiomer of the resulting β-amino alcohol could be possible.

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Chloro 2 5 Isoxazolyl 5 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the phenol (B47542) and isoxazole (B147169) rings, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (coupling constants, J) would reveal the number of neighboring protons.

Hypothetical ¹H NMR Data Table for this compound

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
Phenolic OH Broad singlet s N/A
Aromatic CH (phenol ring) 6.5 - 7.5 d, s Variable
Isoxazole CH 6.0 - 8.5 d Variable
Methyl (CH₃) ~2.3 s N/A

Note: This table is predictive and not based on experimental data.

¹³C NMR spectroscopy would identify all the unique carbon atoms in the this compound molecule. The spectrum would display separate peaks for each carbon, with their chemical shifts indicating their functional group and electronic environment. This would allow for the definitive assignment of the carbons in the phenol and isoxazole rings, as well as the methyl carbon.

Hypothetical ¹³C NMR Data Table for this compound

Carbon Assignment Expected Chemical Shift (ppm)
C-O (Phenolic) 150 - 160
Aromatic C-Cl 125 - 135
Aromatic/Heteroaromatic C 110 - 170
Methyl (CH₃) 15 - 25

Note: This table is predictive and not based on experimental data.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in confirming the specific isomeric structure of this compound. A NOESY experiment would show through-space correlations between protons that are in close proximity, which would help to definitively establish the relative positions of the substituents on the phenol ring and the connectivity to the isoxazole ring. This is particularly important for distinguishing between potential constitutional isomers.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

An IR spectrum of this compound would display absorption bands corresponding to the characteristic vibrational frequencies of its functional groups. Key expected absorptions would include a broad O-H stretch from the phenolic hydroxyl group, C-H stretches from the aromatic rings and the methyl group, C=C and C=N stretches from the aromatic and isoxazole rings, and a C-Cl stretch.

Hypothetical IR Data Table for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic) 3200 - 3600 Broad, Strong
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (methyl) 2850 - 3000 Medium
C=C/C=N stretch (aromatic/isoxazole) 1400 - 1600 Medium-Strong
C-O stretch (phenolic) 1180 - 1260 Strong
C-Cl stretch 600 - 800 Medium-Strong

Note: This table is predictive and not based on experimental data.

Raman spectroscopy would provide complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic ring systems and the C-Cl bond. The combination of both IR and Raman data would allow for a more complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound, with a molecular formula of C10H8ClNO2, the predicted monoisotopic mass is 209.02435 Da. uni.lu HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

The technique also reveals fragmentation patterns that offer insights into the molecule's structure. Under electron ionization, characteristic fragmentation pathways for aromatic and heterocyclic compounds include α-cleavages and ring cleavages. miamioh.edu For this compound, likely fragmentation would involve:

Loss of a methyl radical (•CH3) from the phenol ring.

Loss of carbon monoxide (CO) , a common fragmentation for phenols.

Cleavage of the isoxazole ring , which could lead to a variety of smaller charged fragments. The fragmentation of the related 2-(5-Isoxazolyl)phenol structure shows key peaks at m/z 161 and 121, suggesting pathways involving the core heterocyclic-phenol structure. nih.gov

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for various adducts, providing another layer of characterization. uni.lu

Table 1: Predicted HRMS Adducts and Collision Cross Section (CCS) for this compound

Adductm/z (Predicted)Predicted CCS (Ų)
[M+H]+210.03163140.8
[M+Na]+232.01357152.3
[M-H]-208.01707146.5
[M+K]+247.98751148.7
[M+NH4]+227.05817159.5

Data sourced from PubChemLite. uni.lu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing large, non-volatile molecules like proteins, but it can also be applied to small organic molecules. nih.govmdpi.com In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. nih.gov The laser irradiation causes desorption and ionization of the analyte, typically through protonation, resulting in intact molecular ions with minimal fragmentation. nih.gov

For the analysis of this compound, common matrices such as α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB) would be suitable. nih.gov The resulting spectrum would be expected to show a dominant peak corresponding to the protonated molecule [M+H]+ at m/z 210.03. This technique is highly valuable for rapid molecular weight confirmation from complex mixtures or for high-throughput screening applications. While specific experimental MALDI-TOF data for this compound is not prevalent in the literature, the methodology provides a robust option for its analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org The absorption of energy promotes electrons from a lower energy orbital (like a π bonding orbital) to a higher energy anti-bonding orbital (π*). libretexts.org

The structure of this compound contains two key chromophores—the substituted phenol ring and the isoxazole ring—which form a conjugated system. This extended conjugation is expected to give rise to intense π→π* transitions. libretexts.org Based on data from related chloromethyl phenols, the primary absorption bands are anticipated to lie in the 260-290 nm region of the UV spectrum. ias.ac.in The exact absorption maximum (λmax) can be influenced by the solvent environment, with polar solvents potentially causing shifts in the peak wavelength. biointerfaceresearch.com

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Range (nm)
π→πConjugated Phenol-Isoxazole System~260 - 290
n→πIsoxazole Ring (C=N, C=O functionalities)>300 (Typically weaker intensity)

The spectrum of phenol itself shows transitions in the UV region, and the substitution pattern on this compound, including the electron-withdrawing chlorine atom and the heterocyclic isoxazole ring, will modulate the precise energy and intensity of these electronic transitions. ias.ac.innist.gov

X-ray Crystallography for Solid-State Structure Determination

A review of the current scientific literature did not yield a solved crystal structure for this compound. However, were a suitable single crystal to be grown and analyzed, the technique would provide the following critical data:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Crystal System and Space Group: The classification of the crystal's symmetry.

Atomic Coordinates: The precise (x, y, z) position of each non-hydrogen atom in the unit cell.

Molecular Geometry: Definitive measurements of all bond lengths and angles, confirming the connectivity and conformation.

Intermolecular Interactions: The presence and geometry of any hydrogen bonds (e.g., involving the phenolic -OH), halogen bonds (involving the chlorine atom), or π–π stacking interactions between the aromatic rings, which govern the supramolecular architecture.

This information is invaluable for understanding the molecule's solid-state properties and for computational modeling studies.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 5 Isoxazolyl 5 Methylphenol

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Chloro-2-(5-isoxazolyl)-5-methylphenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine the molecule's most stable three-dimensional conformation (geometric optimization). nih.gov This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

The output of such a calculation would provide precise geometric parameters. A hypothetical data table for the optimized structure would look like this:

ParameterBond/AngleValue
Bond LengthC-Cle.g., ~1.74 Å
C-O (phenol)e.g., ~1.36 Å
N-O (isoxazole)e.g., ~1.42 Å
Bond AngleC-C-Cle.g., ~119°
C-O-He.g., ~109°
Dihedral AnglePhenol-Isoxazolee.g., ~35°
Note: The values in this table are illustrative examples based on related structures and not actual calculated data for this compound.

These optimized coordinates are fundamental for further analysis of the electronic properties of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. acadpubl.euyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. acadpubl.euresearchgate.net

For this compound, the HOMO would likely be localized on the electron-rich phenol (B47542) ring, particularly the oxygen atom, while the LUMO might be distributed over the isoxazole (B147169) ring and the chloro-substituted carbon atom. A computational study would provide the specific energy values for these orbitals.

A hypothetical data table for HOMO-LUMO analysis would be:

ParameterEnergy (eV)
HOMO Energye.g., -5.3 eV
LUMO Energye.g., -1.3 eV
HOMO-LUMO Gape.g., 4.0 eV
Note: The values in this table are illustrative examples and not actual calculated data for the subject compound.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron density transfer between filled donor orbitals and empty acceptor orbitals. acadpubl.eu

A hypothetical data table for NBO analysis would present the most significant interactions:

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) O (phenol)π(C-C) (phenol ring)e.g., ~5.5
LP(1) N (isoxazole)π(C=C) (isoxazole ring)e.g., ~8.2
π(C-C) (phenol)π*(C-C) (isoxazole)e.g., ~2.1
Note: LP denotes a lone pair. The values in this table are illustrative examples and not actual calculated data for the subject compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.org It visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a negative potential around the phenolic oxygen and the nitrogen atom of the isoxazole ring, making them sites for electrophilic interaction. Positive potentials might be observed around the hydrogen atom of the hydroxyl group.

Predictive Modeling of Reactivity and Selectivity

The computational data gathered from DFT, HOMO-LUMO, NBO, and MEP analyses can be integrated to build predictive models of the chemical reactivity and selectivity of this compound. Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide quantitative measures of the molecule's reactivity.

For instance, the MEP map can guide the prediction of how the molecule might interact with a biological receptor or another reactant. The HOMO-LUMO gap can be used to predict the molecule's stability and reaction kinetics. While specific predictive models for this compound are not available, these computational tools provide a powerful framework for such investigations.

Derivatization and Analog Development from the 4 Chloro 2 5 Isoxazolyl 5 Methylphenol Scaffold

Synthetic Strategies for Structural Analogs and Homologs

The synthesis of structural analogs of 4-chloro-2-(5-isoxazolyl)-5-methylphenol typically involves multi-step sequences that allow for diversity at various positions of the molecule. A predominant and highly adaptable method is the construction of the isoxazole (B147169) ring from a chalcone (B49325) intermediate. scholarsresearchlibrary.comderpharmachemica.com

Key Synthetic Approaches:

Chalcone Cyclization: This common two-step process begins with a Claisen-Schmidt condensation between a substituted 2-hydroxyacetophenone (B1195853) and an appropriate aldehyde to form an α,β-unsaturated ketone, known as a chalcone. derpharmachemica.comwisdomlib.org This chalcone intermediate is then cyclized by reacting it with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in an alkaline medium to yield the 3,5-disubstituted isoxazole ring. scholarsresearchlibrary.comnih.gov To generate analogs of the target compound, this strategy can be varied by:

Utilizing different substituted 2-hydroxyacetophenones to modify the phenolic portion of the scaffold.

Employing various aldehydes in the initial condensation step to introduce diversity at the 3-position of the isoxazole ring.

1,3-Dipolar Cycloaddition: This is a powerful and highly regioselective method for forming the isoxazole ring. nih.govsphinxsai.com The reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. nih.gov For synthesizing analogs of the target scaffold, one could react a substituted 2-hydroxyphenyl alkyne with a suitable nitrile oxide. This approach offers a high degree of control over the substitution pattern of the resulting isoxazole.

One-Pot Syntheses: Modern synthetic chemistry has seen the development of one-pot procedures to increase efficiency. For example, 3,5-disubstituted isoxazoles can be synthesized directly from substituted aldoximes and terminal alkynes using reagents like isoamyl nitrite, streamlining the creation of a library of analogs. ijpca.org

Below is an interactive table illustrating how different starting materials can be used to generate structural analogs based on the chalcone synthesis pathway.

2-Hydroxyacetophenone DerivativeAldehydeResulting Analog Scaffold
1-(5-chloro-2-hydroxy-4-methylphenyl)ethanoneFormaldehyde4-Chloro-2-(isoxazol-5-yl)-5-methylphenol
1-(2-hydroxy-4-methylphenyl)ethanoneFormaldehyde2-(Isoxazol-5-yl)-5-methylphenol
1-(5-bromo-2-hydroxy-4-methylphenyl)ethanoneFormaldehyde4-Bromo-2-(isoxazol-5-yl)-5-methylphenol
1-(5-chloro-2-hydroxy-4-methylphenyl)ethanoneBenzaldehyde4-Chloro-5-methyl-2-(3-phenylisoxazol-5-yl)phenol
1-(5-chloro-2-hydroxy-4-ethylphenyl)ethanoneFormaldehyde4-Chloro-5-ethyl-2-(isoxazol-5-yl)phenol

Influence of Substituents on Molecular Conformation and Electronic Properties

The physicochemical and biological properties of the this compound scaffold are heavily influenced by the nature and position of its substituents. Each group—the chloro, methyl, and hydroxyl groups on the phenol (B47542) ring, and the isoxazole ring itself—exerts specific electronic and steric effects that collectively determine the molecule's conformation, reactivity, and potential biological interactions. researchgate.net

Electronic Effects:

Electron-Withdrawing Groups (EWGs): The chlorine atom and the isoxazole ring act as EWGs. The chlorine atom exerts a strong negative inductive effect (-I) and a weak positive resonance effect (+R). The isoxazole ring is an electron-deficient heterocycle and withdraws electron density from the phenol ring. These effects increase the acidity of the phenolic hydroxyl group by stabilizing the corresponding phenoxide anion. researchgate.net Computational studies on related heterocyclic systems show that the presence of EWGs tends to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can significantly alter the molecule's reactivity and spectroscopic properties. mdpi.comorgchemres.org

Electron-Donating Groups (EDGs): The methyl group and the hydroxyl group are EDGs. The methyl group provides a positive inductive effect (+I), while the hydroxyl group exerts a strong positive resonance effect (+R) and a negative inductive effect (-I). These groups increase the electron density on the aromatic ring, influencing its susceptibility to electrophilic attack and modulating the electronic character of the entire scaffold. orgchemres.org

Steric and Conformational Effects:

The spatial arrangement of the substituents dictates the molecule's three-dimensional shape. The isoxazole ring is positioned ortho to the hydroxyl group, creating potential for intramolecular hydrogen bonding between the phenolic proton and a nitrogen or oxygen atom on the isoxazole ring. This interaction can lock the molecule into a more planar conformation, which may be crucial for its interaction with biological targets. The size and position of substituents can also introduce steric hindrance, influencing the preferred rotational angle (dihedral angle) between the phenol and isoxazole rings. researchgate.net

The following table summarizes the primary effects of the substituents on the phenol ring.

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
-OH1-I (Withdrawing)+R (Donating)Activating
-Isoxazolyl2-I (Withdrawing)-R (Withdrawing)Deactivating
-Cl4-I (Withdrawing)+R (Donating)Deactivating
-CH₃5+I (Donating)N/A (Hyperconjugation)Activating

Exploration of Derivatization Pathways for Novel Isoxazole-Phenol Compounds

Derivatization of the this compound scaffold involves chemically modifying the parent molecule to produce new compounds. These pathways can target the reactive functional groups present on the scaffold.

Key Derivatization Reactions:

O-Alkylation/O-Acylation: The phenolic hydroxyl group is a prime target for derivatization. It can be readily converted into ethers or esters through reactions like Williamson ether synthesis (using an alkyl halide and base) or esterification (using an acyl chloride or anhydride). These modifications can alter the compound's lipophilicity, solubility, and metabolic stability.

Electrophilic Aromatic Substitution: The phenol ring is activated by the hydroxyl and methyl groups, potentially allowing for further electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The positions of these substitutions would be directed by the existing groups on the ring.

Modification of the Isoxazole Ring: While the isoxazole ring is generally stable, its N-O bond is inherently weak and can be cleaved under certain reductive or basic conditions. This ring-opening can provide access to β-hydroxyketones or other functionalized intermediates, which can then be used to synthesize entirely new heterocyclic systems.

Cross-Coupling Reactions: If a bromo or iodo analog of the scaffold is synthesized, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to attach a wide variety of new substituents, including aryl, alkyl, or alkynyl groups, to the phenolic backbone.

The development of novel isoxazole-containing compounds is an active area of research, with studies exploring the synthesis of complex structures like isoxazole-carboxamides and triazole-isoxazole hybrids. rsc.org

Comparative Analysis with Related Isoxazole-Phenol Scaffolds

The therapeutic potential of an isoxazole-phenol compound is highly dependent on its specific substitution pattern. Comparative analyses of related scaffolds have revealed critical insights into structure-activity relationships. For instance, studies on various series of isoxazole derivatives have shown that the presence and position of halogen atoms can dramatically influence biological activity. nih.gov

In one study, a series of 4-(5'-substituted-aryl-4',5'-dihydro-isoxazol-3'-yl-amino)phenols was synthesized and evaluated for antimicrobial activity. The compound bearing a 4-chloro phenyl substitution at the 5-position of the isoxazole ring was identified as the most potent antibacterial and antifungal agent in the series. nih.gov Similarly, other research has indicated that the introduction of electron-withdrawing groups like trifluoromethyl (CF₃) on a phenyl ring attached to the isoxazole scaffold can lead to excellent biological activity. nih.govrsc.org

The table below provides a hypothetical comparative analysis based on general findings in the literature, illustrating how minor structural changes to the core scaffold could influence key properties.

Compound ScaffoldKey Structural Difference from ParentPredicted Impact on AcidityPredicted Impact on LipophilicityPotential Biological Relevance
This compound (Parent Compound)BaselineBaselineBaseline
2-(5-Isoxazolyl)-5-methylphenolRemoval of 4-chloro groupDecreaseDecreaseReduced potency if halogen is key for binding.
4-Bromo-2-(5-isoxazolyl)-5-methylphenolSubstitution of chloro with bromoMinor changeIncreaseMay enhance activity due to different halogen bonding potential.
4-Chloro-2-(5-isoxazolyl)-5-ethylphenolSubstitution of methyl with ethylMinor changeIncreaseMay improve membrane permeability.
4-Chloro-5-methyl-2-(3-phenylisoxazol-5-yl)phenolAddition of phenyl group to isoxazoleMinor changeSignificant IncreaseCould introduce new π-π stacking interactions with a biological target.

This comparative approach is essential for rational drug design, allowing researchers to systematically tune the properties of the lead scaffold to optimize its desired effects. wisdomlib.org

Applications As Chemical Intermediates and Building Blocks

Role in Multi-Step Organic Syntheses

4-Chloro-2-(5-isoxazolyl)-5-methylphenol is recognized as a heterocyclic building block in chemical synthesis. chemdad.com Its molecular architecture, featuring a halogenated phenol (B47542) ring coupled with an isoxazole (B147169) moiety, presents multiple reactive sites. The phenolic hydroxyl group can undergo various reactions, including etherification and esterification, while the aromatic ring can be subject to further substitution. This structural complexity allows it to serve as a valuable intermediate in multi-step organic syntheses for the construction of more complex molecules.

Utilization in the Preparation of Advanced Functional Materials

A significant application of this compound is in the development of advanced functional materials, particularly as a ligand in the synthesis of sophisticated macrocyclic compounds.

The compound is utilized as an axial ligand for the synthesis of axially disubstituted silicon (IV) phthalocyanines (SiPcs). researchgate.net These novel phthalocyanine (B1677752) derivatives are investigated for their potential in photodynamic therapy and other biomedical applications due to their specific photophysical and biological properties. researchgate.netrsc.org

The synthesis of silicon (IV) phthalocyanines bearing the this compound ligand involves the reaction of silicon (IV) phthalocyanine dichloride (SiPcCl₂) with the phenol derivative. researchgate.net The reaction is typically conducted in toluene (B28343) in the presence of a strong base such as sodium hydride (NaH). researchgate.net In this coordination chemistry, the deprotonated phenolic oxygen atom of this compound acts as a nucleophile, displacing the chloride ions on the central silicon atom of the phthalocyanine core. This results in the formation of a stable axial Si-O bond, with two isoxazolyl-phenol ligands coordinated to the silicon (IV) center, one above and one below the plane of the phthalocyanine macrocycle. researchgate.net

The structural identity of the resulting silicon (IV) phthalocyanine, referred to as ISOX-Cl-SiPc, is confirmed through a combination of spectroscopic techniques. researchgate.net These methods include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the precise arrangement of atoms and confirm the structure of the final compound. researchgate.net

UV-visible (UV-vis) Spectroscopy: To study the electronic absorption properties, which are characteristic of the phthalocyanine macrocycle. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To confirm the molecular weight of the synthesized phthalocyanine. researchgate.net

The interaction between the synthesized ISOX-Cl-SiPc and DNA has been investigated to understand its potential mechanism of action in biological systems. researchgate.net Studies using ethidium (B1194527) bromide (EB) competition assays via flow injection analysis were performed to probe the binding affinity. researchgate.net The results demonstrated that ISOX-Cl-SiPc interacts strongly with DNA. researchgate.net

The binding interaction is quantified by the Stern-Volmer quenching constant (Ksv) and the quenching rate constant (kq). For ISOX-Cl-SiPc, the Ksv was determined to be 1.3 × 10⁵ M⁻¹, which was significantly higher than related compounds without the chloro substitution. researchgate.net The quenching constant (kq) was calculated to be 5.65 × 10¹² M⁻¹ s⁻¹, a value that is much larger than the maximum scatter collision quenching constant (2.0 × 10¹⁰ M⁻¹ s⁻¹), suggesting a static quenching mechanism, which involves the formation of a complex between the phthalocyanine and DNA. researchgate.net

CompoundStern-Volmer Constant (Ksv) (M⁻¹)Quenching Constant (kq) (M⁻¹ s⁻¹)
ISOX-M-SiPc (Methyl-substituted analogue)3.7 × 10³1.61 × 10¹¹
ISOX-Cl-SiPc1.3 × 10⁵5.65 × 10¹²
ISOX-Br-SiPc (Bromo-substituted analogue)8.6 × 10⁴3.74 × 10¹²

The photobiological effects of the synthesized phthalocyanines were evaluated to assess their potential as photosensitizers for photodynamic therapy. researchgate.net In vitro cytotoxic and phototoxic activities were tested against the human neuroblastoma cell line (SH-SY5Y) using the MTT assay. researchgate.net Furthermore, the ability of the compounds to induce DNA damage upon irradiation was investigated using agarose (B213101) gel electrophoresis. researchgate.net Studies showed that the derived phthalocyanines could cleave supercoiled plasmid DNA in a concentration-dependent manner when exposed to light, indicating their potential as photodynamic agents. researchgate.net

Synthesis of Silicon (IV) Phthalocyanines Incorporating Isoxazolyl-Phenol Ligands

Broader Applicability in Pharmaceutical and Agrochemical Research Leads

The compound this compound serves as a significant chemical intermediate and building block in the fields of pharmaceutical and agrochemical research. Its structural complexity, incorporating a halogenated phenol and a heterocyclic isoxazole ring, presents a valuable scaffold for the synthesis of novel bioactive molecules. The utility of this compound stems from the established biological activities associated with its constituent chemical motifs.

The isoxazole ring is a prominent feature in a variety of pharmacologically active compounds, while chlorinated phenols are foundational to numerous agrochemicals. chemdad.comoecd.org The presence of chlorine, in particular, is a key element in a vast number of pharmaceutical drugs, contributing to enhanced efficacy and metabolic stability. nih.gov More than 88% of pharmaceuticals in the United States rely on chlorine chemistry for their production. nih.gov

Research into structurally related compounds highlights the potential of the this compound scaffold. For instance, derivatives of 4-chlorophenol (B41353) have been synthesized and evaluated for significant anticancer and antibacterial properties. nih.govmdpi.com Analogues such as 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol have demonstrated notable anticancer activity against various cell lines. mdpi.com Specifically, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol showed significant growth inhibition against central nervous system and non-small cell lung cancer cell lines. mdpi.com Furthermore, other analogues in the same series displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

In the agrochemical sector, chlorophenols are critical intermediates. The related compound 4-chloro-2-methylphenol (B52076) is a precursor in the manufacturing of phenoxyherbicides like MCPA, MCPB, and MCPP. oecd.org Additionally, imidazole-based fungicides, which often feature a chlorinated aromatic ring, are used to control diseases such as late blight in potatoes and tomatoes and downy mildew in grapes and cucumbers. google.com

The combination of the chloromethylphenol group with the isoxazole ring in one molecule makes this compound a promising starting point for developing new lead compounds. Researchers can systematically modify the phenolic hydroxyl group, the methyl group, or the isoxazole ring to generate a library of derivatives for high-throughput screening, exploring a wide range of potential therapeutic and agricultural applications.

Table 1: Examples of Bioactivities in Structurally Related Compounds

Compound Class Key Structural Features Observed Application/Activity
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues 4-Chlorophenol core, Oxadiazole ring Anticancer, Antibacterial. mdpi.com
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) Chlorinated phenol Antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). jmb.or.kr
Phenoxyherbicides (e.g., MCPA) Derived from 4-chloro-2-methylphenol Herbicidal. oecd.org

Structure Activity Relationship Sar and Mechanistic Hypotheses for Isoxazole Phenol Derivatives

Correlation Between Structural Modifications in Related Isoxazole-Phenol Scaffolds and Observed Biological Activities

The biological activity of isoxazole-phenol derivatives can be significantly modulated by introducing various substituents on both the phenolic and isoxazole (B147169) rings. SAR studies have revealed key structural features that influence the potency and selectivity of these compounds.

The substitution pattern on the phenyl ring is a critical determinant of activity. For instance, the presence and position of electron-withdrawing or electron-donating groups can drastically alter the compound's biological profile. Studies on related phenolic compounds have shown that halogenation, such as the chlorine atom in 4-Chloro-2-(5-isoxazolyl)-5-methylphenol, can enhance antimicrobial properties. jmb.or.krnih.govkoreascience.kr Similarly, the presence of a hydroxyl group on the benzene (B151609) ring is often crucial for bioactivity, likely due to its ability to form hydrogen bonds. mdpi.com Its replacement with methoxy (B1213986) or acetate (B1210297) groups has been shown to significantly decrease the activity of certain derivatives. mdpi.com

In the context of anticancer activity, SAR analysis of isoxazole derivatives has shown that electron-donating groups, such as methoxy substituents on the benzene ring, can enhance cytotoxic effects. nih.gov Conversely, for antibacterial applications, the presence of electron-withdrawing groups like nitro or chloro moieties on a phenyl ring attached to the isoxazole core can increase efficacy. ijpca.org

The following table summarizes the general SAR trends observed for isoxazole-phenol derivatives based on reported findings for related structures.

General Scaffold ModificationSubstituent Type/PositionObserved Impact on Biological ActivityReference(s)
Phenol (B47542) Ring Presence of -OH groupGenerally essential for activity; potential for H-bonding. mdpi.com
Halogenation (e.g., -Cl at C4)Often enhances antimicrobial and other activities. jmb.or.krnih.gov
Electron-donating groups (e.g., -OCH₃)Can enhance anticancer activity. nih.gov
Electron-withdrawing groups (e.g., -NO₂)May increase antibacterial potency. ijpca.org
Alkyl groups (e.g., -CH₃ at C5)Contributes to lipophilicity, potentially affecting pharmacokinetic properties. ontosight.ai
Isoxazole Ring Substituents at C3 or C5Modulates electronic properties and steric hindrance, influencing target binding. ijpca.orgontosight.ai
Linkage to other ringsCan be connected to other aromatic or heteroaromatic rings to create hybrid molecules with novel activities. nih.gov

Mechanistic Hypotheses for Molecular Interactions (e.g., Hydrogen Bonding, π-π Interactions of the Isoxazole Ring)

The biological effects of isoxazole-phenol derivatives are predicated on their ability to interact with specific molecular targets, such as enzymes or receptors. These interactions are governed by a range of non-covalent forces, with hydrogen bonding and π-π interactions being particularly significant for this scaffold.

Hydrogen Bonding: The isoxazole-phenol core contains multiple sites capable of participating in hydrogen bonds, which are crucial for molecular recognition and stabilizing the ligand-target complex.

Phenolic Hydroxyl Group: The -OH group is a potent hydrogen bond donor and can also act as an acceptor. This interaction is often critical for anchoring the molecule within a binding site. scirp.org The acidity of the phenolic proton, which is greater than that of an aliphatic alcohol, makes it a stronger hydrogen bond donor. quora.com

Isoxazole Ring: The isoxazole ring itself provides hydrogen bond acceptors. Computational and experimental studies have shown that the nitrogen atom of the isoxazole ring is the primary and stronger hydrogen bond acceptor site compared to the oxygen atom. cam.ac.ukresearchgate.net This interaction can orient the molecule correctly within a binding pocket.

Computational Approaches in SAR Elucidation for Related Phenol-Isoxazole Compounds

Computational chemistry has become an indispensable tool for elucidating the SAR of bioactive molecules, including phenol-isoxazole derivatives. These in silico methods provide insights into molecular properties and interactions, thereby accelerating the drug discovery process. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceopen.com For phenol-isoxazole derivatives, QSAR models can be developed using various molecular descriptors, such as:

Electronic properties: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO/LUMO).

Steric properties: Molecular volume, surface area, and specific shape indices.

Hydrophobicity: LogP (partition coefficient).

These models can predict the activity of novel, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test, thus saving time and resources. scienceopen.com

Molecular Docking and Dynamics: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For a compound like this compound, docking studies can:

Identify potential biological targets.

Predict the binding mode and affinity within the active site.

Visualize the key molecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) responsible for binding. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions. nih.gov These computational approaches are powerful for rationalizing observed SAR data and for the structure-based design of new, more potent analogs. researchgate.net

Future Directions in Scaffold Optimization and Mechanistic Investigations

The isoxazole-phenol scaffold remains a promising starting point for the development of new therapeutic agents. nih.govespublisher.com Future research should focus on several key areas to fully exploit its potential.

Scaffold Optimization:

Diversification of Substituents: A systematic exploration of a wider range of substituents on both the phenol and isoxazole rings is warranted. This includes exploring different halogens, bioisosteric replacements for the methyl and chloro groups, and incorporating novel functional groups to probe new interactions with target proteins.

Development of Hybrids: The isoxazole-phenol scaffold can be conjugated with other known pharmacophores to create hybrid molecules. This strategy could lead to compounds with dual mechanisms of action or improved pharmacological profiles.

Introduction of 3D Complexity: Most current derivatives are largely planar. The introduction of non-planar or spirocyclic fragments could lead to molecules with improved binding affinity, selectivity, and physicochemical properties, potentially overcoming issues like drug resistance. mdpi.com

Mechanistic Investigations:

Target Identification and Validation: For many isoxazole-phenol derivatives with interesting biological activity, the precise molecular target remains unknown. Proteomic and genomic approaches should be employed to identify and validate their cellular targets.

Structural Biology: Co-crystallization of lead compounds with their purified target proteins would provide definitive, high-resolution information about the binding mode. This experimental data is invaluable for validating computational models and guiding further structure-based drug design.

Advanced Computational Studies: The use of more sophisticated computational methods, such as free energy perturbation (FEP) calculations, could provide more accurate predictions of binding affinities and help refine lead compounds. Investigating the diradical states of the isoxazole ring upon interaction could also offer deeper mechanistic insights. nih.gov

By integrating modern synthetic chemistry, computational modeling, and advanced biological evaluation, the full therapeutic potential of the this compound scaffold and its derivatives can be realized.

Q & A

Q. Advanced Research Focus

  • Antimicrobial Screening : Adapt protocols from dihydroisoxazole derivatives, such as broth microdilution assays against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231), with MIC values determined via spectrophotometry .
  • Antitumor Activity : Use MTT assays on human cancer cell lines (e.g., MCF-7 or HeLa), comparing IC₅₀ values to reference drugs like doxorubicin. Structural analogs with substituted isoxazole rings have shown activity against tumorigenic pathways .

What strategies optimize reaction yields in the synthesis of isoxazole-phenol hybrids?

Q. Advanced Research Focus

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO may improve intermediate solubility .
  • Temperature Control : Maintain reaction temperatures between 80–120°C to balance reaction rate and byproduct formation .

How can computational chemistry aid in understanding the reactivity of this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., tubulin or kinase enzymes) using AutoDock Vina, referencing structural data from crystallographic studies .

What approaches are used to establish structure-activity relationships (SAR) for isoxazole-containing phenolic derivatives?

Q. Advanced Research Focus

  • Analog Synthesis : Modify substituents on the phenol ring (e.g., methoxy, fluoro, or chloro groups) and assess bioactivity changes .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., isoxazole’s N-O motif) using 3D-QSAR models derived from bioassay and crystallographic data .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(5-isoxazolyl)-5-methylphenol

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